2,5-Dichloro-N-[4-(piperidine-1-sulfonyl)phenyl]benzamide

Catalog No.
S11577830
CAS No.
M.F
C18H18Cl2N2O3S
M. Wt
413.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,5-Dichloro-N-[4-(piperidine-1-sulfonyl)phenyl]be...

Product Name

2,5-Dichloro-N-[4-(piperidine-1-sulfonyl)phenyl]benzamide

IUPAC Name

2,5-dichloro-N-(4-piperidin-1-ylsulfonylphenyl)benzamide

Molecular Formula

C18H18Cl2N2O3S

Molecular Weight

413.3 g/mol

InChI

InChI=1S/C18H18Cl2N2O3S/c19-13-4-9-17(20)16(12-13)18(23)21-14-5-7-15(8-6-14)26(24,25)22-10-2-1-3-11-22/h4-9,12H,1-3,10-11H2,(H,21,23)

InChI Key

CVFOKWKAWCUZTJ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C(C=CC(=C3)Cl)Cl

2,5-Dichloro-N-[4-(piperidine-1-sulfonyl)phenyl]benzamide is a synthetic organic compound characterized by its complex structure and specific functional groups. The compound features a dichlorobenzamide core, which is substituted with a piperidine-1-sulfonyl group at the para position of the phenyl ring. The molecular formula for this compound is C16H17Cl2N3O2S, and it has a molecular weight of approximately 394.29 g/mol. The presence of chlorine atoms and a sulfonamide moiety contributes to its unique chemical properties and potential biological activities.

The reactivity of 2,5-Dichloro-N-[4-(piperidine-1-sulfonyl)phenyl]benzamide can be attributed to its functional groups. The amide bond can undergo hydrolysis under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine. Additionally, the chlorinated aromatic system can participate in nucleophilic substitution reactions, particularly when treated with nucleophiles such as amines or thiols. These reactions can modify the compound’s structure, potentially enhancing its biological activity or altering its pharmacological profile.

Preliminary studies suggest that 2,5-Dichloro-N-[4-(piperidine-1-sulfonyl)phenyl]benzamide exhibits significant biological activity, particularly as an inhibitor of various enzymes and receptors. Its structure resembles that of known pharmacological agents targeting specific pathways in cellular signaling. For instance, compounds with similar sulfonamide groups are often investigated for their effects on carbonic anhydrases and other enzyme classes involved in metabolic processes. Further biological evaluations are necessary to elucidate its precise mechanisms of action and therapeutic potential.

The synthesis of 2,5-Dichloro-N-[4-(piperidine-1-sulfonyl)phenyl]benzamide typically involves several steps:

  • Preparation of 2,5-Dichlorobenzoyl Chloride: This can be achieved through chlorination of benzoyl chloride followed by purification.
  • Formation of the Amide: The dichlorobenzoyl chloride is reacted with piperidine-1-sulfonamide in the presence of a base such as triethylamine to form the desired amide linkage.
  • Purification: The crude product is purified using recrystallization or chromatography techniques to obtain the final compound.

This multi-step synthesis highlights the importance of careful reaction conditions to ensure high yields and purity.

2,5-Dichloro-N-[4-(piperidine-1-sulfonyl)phenyl]benzamide has potential applications in medicinal chemistry and drug development. Its structural features suggest it could be explored as:

  • Pharmaceutical Agent: Investigated for its potential use as an anti-inflammatory or anti-cancer agent due to its ability to inhibit specific enzymes.
  • Research Tool: Utilized in biochemical assays to study enzyme kinetics or receptor interactions.

Interaction studies involving 2,5-Dichloro-N-[4-(piperidine-1-sulfonyl)phenyl]benzamide are crucial for understanding its biological effects. Techniques such as:

  • Molecular Docking: To predict binding affinities with target proteins.
  • In Vitro Assays: To evaluate its effects on cell proliferation or enzyme activity.

These studies will provide insights into how this compound interacts at the molecular level and inform future therapeutic applications.

Several compounds share structural similarities with 2,5-Dichloro-N-[4-(piperidine-1-sulfonyl)phenyl]benzamide. Below is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesUnique Aspects
4-Amino-N-(4-piperidin-1-sulfonyl)benzamideContains an amino group instead of dichloroMay exhibit different biological activities
2,4-Dichloro-N-(4-nitrophenyl)benzamideContains nitro group instead of sulfonylPotentially different reactivity patterns
2-Chloro-N-(4-piperidin-1-sulfonyl)benzamideOnly one chlorine substituentMay have altered pharmacokinetics

The uniqueness of 2,5-Dichloro-N-[4-(piperidine-1-sulfonyl)phenyl]benzamide lies in its specific combination of dichlorination and sulfonamide functionality, which may confer distinct properties compared to these similar compounds. Further research is necessary to explore these differences and their implications for biological activity and therapeutic potential.

XLogP3

4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

412.0415190 g/mol

Monoisotopic Mass

412.0415190 g/mol

Heavy Atom Count

26

Dates

Last modified: 08-09-2024

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